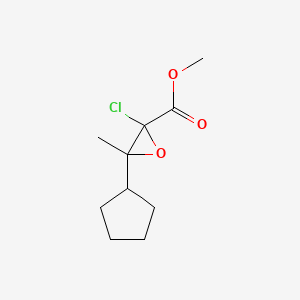

Methyl 2-chloro-3-cyclopentyl-3-methyloxirane-2-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 2-chloro-3-cyclopentyl-3-methyloxirane-2-carboxylate is an organic compound with the molecular formula C10H15ClO3 and a molecular weight of 218.68 g/mol . This compound is known for its unique structure, which includes a cyclopentyl ring and an oxirane ring, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-chloro-3-cyclopentyl-3-methyloxirane-2-carboxylate typically involves the reaction of cyclopentyl derivatives with appropriate chlorinating agents under controlled conditions. The reaction conditions often include the use of solvents like dichloromethane or tetrahydrofuran, and the reaction is carried out at low temperatures to ensure the stability of the oxirane ring .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale chlorination processes, where cyclopentyl compounds are reacted with chlorinating agents in the presence of catalysts. The process is optimized to achieve high yields and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-chloro-3-cyclopentyl-3-methyloxirane-2-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, leading to the formation of different derivatives.

Oxidation Reactions: The compound can be oxidized to form corresponding oxirane derivatives.

Reduction Reactions: Reduction of the compound can lead to the opening of the oxirane ring and formation of cyclopentyl derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles like amines, alcohols, and thiols for substitution reactions, oxidizing agents like potassium permanganate for oxidation reactions, and reducing agents like lithium aluminum hydride for reduction reactions .

Major Products Formed

The major products formed from these reactions include various substituted cyclopentyl derivatives, oxidized oxirane compounds, and reduced cyclopentyl compounds .

Scientific Research Applications

Methyl 2-chloro-3-cyclopentyl-3-methyloxirane-2-carboxylate has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Studied for its potential biological activities and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-chloro-3-cyclopentyl-3-methyloxirane-2-carboxylate involves its interaction with molecular targets through its reactive oxirane ring. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The pathways involved in its action include nucleophilic substitution and ring-opening reactions .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Methyl 2-chloro-3-cyclopentyl-3-methyloxirane-2-carboxylate include:

- Methyl 2-chloro-3-oxo-2,3-dihydrothiophene-2-carboxylate

- Methyl 2-chloropyridine-3-carboxylate

Biological Activity

Methyl 2-chloro-3-cyclopentyl-3-methyloxirane-2-carboxylate is a synthetic organic compound characterized by its unique oxirane (epoxide) structure. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor and its interactions with various biological targets.

Chemical Structure and Properties

The compound has the following chemical characteristics:

- Molecular Formula : C10H15ClO3

- Molecular Weight : 218.68 g/mol

- CAS Number : 1697156-43-6

The presence of the oxirane ring in its structure allows for distinctive reactivity, particularly in nucleophilic substitution and ring-opening reactions, which are crucial for its biological activity .

Mechanism of Biological Activity

Research indicates that this compound exhibits biological activity primarily through its interactions with enzymes and receptors. The oxirane ring enables it to form covalent bonds with nucleophilic residues in proteins, which can inhibit enzyme activity. This mechanism is particularly relevant in drug design, where such compounds may serve as enzyme inhibitors .

Potential Enzyme Inhibition

The ability to form covalent bonds with nucleophilic amino acids in enzymes suggests that this compound could act as a potent enzyme inhibitor. This property makes it a candidate for further research in drug discovery aimed at specific therapeutic targets. For instance, studies have shown that similar compounds can effectively inhibit enzymes involved in critical biological pathways, leading to potential applications in treating various diseases .

In Vitro Studies

In vitro assays have been conducted to evaluate the antibacterial and antiproliferative activities of this compound. Preliminary findings indicate that this compound may exhibit significant antibacterial effects against pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values suggest moderate potency, warranting further investigation into its therapeutic potential .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is essential. The following table summarizes key features:

| Compound Name | Molecular Formula | Molecular Weight | Unique Features |

|---|---|---|---|

| This compound | C10H15ClO3 | 218.68 g/mol | Contains a cyclopentyl group and an oxirane structure |

| Methyl 2-chloro-3-cyclohexyl-3-methyloxirane-2-carboxylate | C10H15ClO3 | 232.70 g/mol | Features a cyclohexyl group instead of cyclopentyl |

| Methyl 2-chloro-3-ethyl-3-methyloxirane-2-carboxylate | C8H13ClO3 | 178.61 g/mol | Lacks the cycloalkane structure; smaller molecular size |

This comparison highlights the unique cyclopentane ring structure combined with the oxirane functionality in this compound, enhancing its reactivity profile compared to other similar compounds .

Conclusion and Future Directions

This compound shows promise as a biologically active compound with potential applications in drug development due to its enzyme inhibition capabilities and antibacterial properties. Further studies are necessary to fully elucidate its mechanisms of action, optimize its biological activity, and explore its therapeutic potential across various diseases.

Future research should focus on:

- Detailed Mechanistic Studies : Understanding how this compound interacts at the molecular level with specific enzymes.

- In Vivo Studies : Evaluating the efficacy and safety of this compound in animal models.

- Structure-Activity Relationship (SAR) : Investigating modifications to enhance biological activity while minimizing toxicity.

Properties

Molecular Formula |

C10H15ClO3 |

|---|---|

Molecular Weight |

218.68 g/mol |

IUPAC Name |

methyl 2-chloro-3-cyclopentyl-3-methyloxirane-2-carboxylate |

InChI |

InChI=1S/C10H15ClO3/c1-9(7-5-3-4-6-7)10(11,14-9)8(12)13-2/h7H,3-6H2,1-2H3 |

InChI Key |

MNUBBIQANFVOLH-UHFFFAOYSA-N |

Canonical SMILES |

CC1(C(O1)(C(=O)OC)Cl)C2CCCC2 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.